molecular formula C17H22N4O2S B14157173 N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide CAS No. 714938-76-8

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide

Cat. No.: B14157173
CAS No.: 714938-76-8
M. Wt: 346.4 g/mol
InChI Key: NRWSFJGALFIVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide typically involves the reaction of a thiadiazole derivative with a succinamide derivative. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio]acetamides

Uniqueness

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is unique due to its specific structural features, such as the isopropyl and phenethyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

CAS No.

714938-76-8

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-phenylethyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C17H22N4O2S/c1-12(2)16-20-21-17(24-16)19-15(23)9-8-14(22)18-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,21,23)

InChI Key

NRWSFJGALFIVSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NCCC2=CC=CC=C2

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.